molecular formula C15H18F2O3 B1325935 Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate CAS No. 898753-10-1

Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate

Cat. No.: B1325935
CAS No.: 898753-10-1
M. Wt: 284.3 g/mol
InChI Key: TUEOAXMWXHFWIN-UHFFFAOYSA-N
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Description

Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a heptanoate chain with a keto group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,4-difluorophenyl)-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The keto group in the compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The difluorophenyl group may enhance the compound’s binding affinity to its target, while the keto group can participate in hydrogen bonding or other interactions. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate: Similar structure but with chlorine atoms instead of fluorine.

    Ethyl 7-(2,4-dibromophenyl)-7-oxoheptanoate: Similar structure but with bromine atoms instead of fluorine.

    Ethyl 7-(2,4-dimethylphenyl)-7-oxoheptanoate: Similar structure but with methyl groups instead of fluorine.

Uniqueness: Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate is unique due to the presence of fluorine atoms, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2O3/c1-2-20-15(19)7-5-3-4-6-14(18)12-9-8-11(16)10-13(12)17/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEOAXMWXHFWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645618
Record name Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-10-1
Record name Ethyl 2,4-difluoro-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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